2-Bromoethyl isocyanate
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Overview
Description
2-Bromoethyl isocyanate is a chemical compound with the molecular formula C3H4BrNO and a molecular weight of 149.97 g/mol . It is a colorless to yellow liquid with a pungent odor and is known for its high reactivity. This compound is primarily used in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromoethyl isocyanate can be synthesized through several methods. One common route involves the reaction of 2-bromoethanol with phosgene in the presence of a base such as triethylamine . The reaction proceeds as follows:
BrCH2CH2OH+COCl2→BrCH2CH2NCO+HCl+CO2
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of automated reactors to ensure precise control over reaction conditions such as temperature and pressure. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromoethyl isocyanate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.
Addition reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as amines and alcohols, to form ureas and carbamates .
Common Reagents and Conditions:
Amines: React with this compound to form ureas under mild conditions.
Alcohols: React to form carbamates, typically requiring a catalyst such as dibutyltin dilaurate .
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
2-Bromoethyl isocyanate has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various organic compounds.
Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Research: Used to modify biomolecules for studying protein interactions and functions.
Mechanism of Action
The mechanism of action of 2-bromoethyl isocyanate involves its reactivity with nucleophilic groups within proteins and other biomolecules. This reactivity leads to the formation of covalent bonds, which can alter the structure and function of the target molecules . The isocyanate group is particularly reactive towards amines, thiols, and hydroxyl groups, making it a valuable tool for bioconjugation and protein labeling .
Comparison with Similar Compounds
2-Chloroethyl isocyanate: Similar in structure but contains a chlorine atom instead of bromine.
4-(Chloromethyl)phenyl isocyanate: Contains a phenyl group, making it more complex and less reactive than 2-bromoethyl isocyanate.
Uniqueness: this compound is unique due to its high reactivity and versatility in various chemical reactions. Its ability to form stable covalent bonds with nucleophiles makes it particularly valuable in organic synthesis and bioconjugation applications .
Properties
IUPAC Name |
1-bromo-2-isocyanatoethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrNO/c4-1-2-5-3-6/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHTVZLEHOQZBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42865-19-0 |
Source
|
Record name | 2-Bromoethyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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